molecular formula C9H11ClF3NO B2421857 (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol CAS No. 287394-20-1

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Cat. No. B2421857
CAS RN: 287394-20-1
M. Wt: 241.64
InChI Key: LKRCVAWTGZSLFR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol” is a chemical compound. It is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . The compound is related to (S)-1- (4- (Trifluoromethyl)phenyl)ethanol, which has a molecular weight of 190.17 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, an efficient strategy to improve the asymmetric reduction of 4- (trifluoromethyl)acetophenone to ®-1- [4- (trifluoromethyl)phenyl]ethanol by the recombinant E. coli LXCAR-S154Y as a biocatalyst was described . Another study reported the high-efficient production of (S)-1- [3,5-Bis (trifluoromethyl)phenyl]ethanol via whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula, C9H9F3O . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes .

Scientific Research Applications

Biocatalytic Preparation

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is significant in pharmaceutical contexts, particularly as an intermediate for specific antagonists. A study by Chen et al. (2019) demonstrated a bioprocess for asymmetric reduction using recombinant Escherichia coli cells, achieving high enantioselectivity. This process enhanced yield and efficiency compared to conventional methods, indicating its potential for scalable pharmaceutical applications (Chen, Xia, Liu, & Wang, 2019).

Enzymatic Catalysis

Yu et al. (2018) identified an enzyme from Burkholderia cenocepacia with high stereoselectivity for reducing acetophenone derivatives, including those related to this compound. This enzyme's potential for producing aromatic chiral alcohols presents a significant avenue for pharmaceutical synthesis (Yu, Li, Lu, & Zheng, 2018).

Optical Applications

Rajashekar et al. (2013) synthesized derivatives of this compound for use in optical power limiting applications. These derivatives, incorporated into thin films, demonstrated significant nonlinear absorption properties, highlighting their potential in photonics and optoelectronics (Rajashekar, Limbu, Aditya, Rao, & Sankara Sai, 2013).

Synthesis and Characterization

Verhart and Tesser (2010) explored modifying the methyl group in 2-(methylsulphonyl)ethanol to introduce amino-protective groups. They developed new base-labile groups with potential applications in peptide synthesis, indicating the adaptability and utility of this compound derivatives in broader chemical synthesis (Verhart & Tesser, 2010).

Biocatalytic Synthesis

Xiong et al. (2021) achieved significant advancements in the biocatalytic synthesis of this compound using Geotrichum silvicola. The study emphasized medium engineering strategies to enhance yield and productivity, signifying the compound's relevance in industrial biotransformation processes (Xiong, Kong, Liu, & Wang, 2021).

properties

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAPRZLEXCFHF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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